2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol
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Overview
Description
2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with an amino group and a methoxyphenyl group, as well as a phenol ring substituted with a methylallyloxy group. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the amino and methoxyphenyl groups. The phenol ring is then functionalized with the methylallyloxy group. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, can also be employed to streamline production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The amino and methoxyphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.
Scientific Research Applications
2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol involves its interaction with specific molecular targets. The amino and methoxyphenyl groups can form hydrogen bonds and hydrophobic interactions with proteins, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also feature a pyrimidine ring and have been studied for their potential as fibroblast growth factor receptor inhibitors.
Quinoline derivatives: Similar in structure, these compounds are known for their antimalarial and anticancer properties.
Uniqueness
2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of functional groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-13(2)12-27-14-8-9-16(18(25)10-14)20-17(11-23-21(22)24-20)15-6-4-5-7-19(15)26-3/h4-11,25H,1,12H2,2-3H3,(H2,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTKUXTUNFRIHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=NC(=NC=C2C3=CC=CC=C3OC)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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